molecular formula C8H6Br2N2O2 B2654316 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide CAS No. 725234-40-2

6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide

Cat. No.: B2654316
CAS No.: 725234-40-2
M. Wt: 321.956
InChI Key: OQZYGPDIBLRGRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide is a key chemical intermediate in medicinal chemistry research, particularly in the development of phosphonocarboxylate-based inhibitors. Its primary research value lies in its role as a precursor for synthesizing compounds that target Rab geranylgeranyl transferase (RGGT), an enzyme involved in the post-translational prenylation of Rab GTPases . These GTPases are critical regulators of intracellular membrane and vesicle trafficking, and their disrupted function is observed in various diseases . Inhibitors derived from this compound scaffold are investigated as invaluable tools for studying the molecular mechanisms of validated drugs like statins and bisphosphonates, as RGGT acts further downstream in the same mevalonate pathway . The bromine substituent at the C6 position of the imidazo[1,2-a]pyridine ring is a privileged site for structural modification, allowing researchers to elaborate the molecule and fine-tune the properties of the resulting inhibitors to study their biological activity and potency .

Properties

IUPAC Name

6-bromoimidazo[1,2-a]pyridine-2-carboxylic acid;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2.BrH/c9-5-1-2-7-10-6(8(12)13)4-11(7)3-5;/h1-4H,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZYGPDIBLRGRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1Br)C(=O)O.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

725234-40-2
Record name 725234-40-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide can be achieved through several methods. One common approach involves the condensation of 5-bromo-2-aminopyridine with ethyl bromopyruvate, followed by cyclization to form the imidazo[1,2-a]pyridine ring . This reaction typically requires the use of a base such as potassium carbonate and is conducted under reflux conditions.

Industrial production methods often involve multicomponent reactions, oxidative coupling, and tandem reactions to achieve higher yields and purity . These methods are optimized for large-scale production and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol and dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Recent studies have highlighted the efficacy of imidazo[1,2-a]pyridine derivatives, including 6-bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide, against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). A high-throughput screening approach revealed that certain analogues exhibit promising minimum inhibitory concentrations (MICs) ranging from 0.03 to 5.0 μM against the Mycobacterium tuberculosis H37Rv strain . This underscores the potential of this compound class in developing novel anti-TB therapies.

1.2 Anticancer Potential

Compounds with imidazo[1,2-a]pyridine scaffolds have shown significant anticancer activity. For instance, studies indicate that modifications of these compounds can enhance their potency against various cancer cell lines. The structure-activity relationship (SAR) studies demonstrate that specific substitutions on the imidazo[1,2-a]pyridine core can lead to improved cytotoxicity profiles .

Synthetic Applications

2.1 Synthesis of Complex Molecules

The compound serves as a versatile building block in organic synthesis. It is utilized in the development of more complex heterocyclic compounds through various functionalization strategies. For example, metal-free direct synthesis protocols for imidazo[1,2-a]pyridines have been developed, showcasing the compound's role as a precursor for further chemical transformations .

2.2 Scaffold Hopping in Drug Design

The unique structure of this compound allows for scaffold hopping strategies in drug design, where researchers can explore different structural frameworks to optimize biological activity and pharmacokinetic properties. This approach has been pivotal in identifying new leads for drug development targeting various diseases .

Biological Research

3.1 Mechanistic Studies

Research involving this compound has provided insights into its mechanism of action at the molecular level. For instance, studies on its interaction with specific biological targets have revealed how modifications to its structure can influence binding affinity and selectivity towards enzymes or receptors involved in disease pathways .

3.2 In Vivo Efficacy Studies

Animal models have been employed to assess the therapeutic potential of compounds derived from this compound. Notably, studies demonstrated significant reductions in bacterial load in infected mice when treated with optimized doses of related compounds, indicating strong in vivo efficacy against infections like tuberculosis .

Mechanism of Action

The mechanism of action of 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it acts as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with the target, stabilizing the inhibitor-enzyme complex.

Comparison with Similar Compounds

Pharmacological Activity

The imidazo[1,2-a]pyridine core is pivotal in drug design. Comparative studies highlight:

  • 6-Bromo Derivatives: Exhibit potent cyclin-dependent kinase-2 (CDK2) inhibition, with IC₅₀ values in the nanomolar range .
  • 8-Bromo Analogues : Less effective in CDK2 inhibition but show improved antimicrobial activity against Staphylococcus aureus .
  • Chloro Derivatives : 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide demonstrates comparable kinase inhibition but lower metabolic stability in hepatic microsomes .

Physicochemical Properties

Property Target Compound 6-Chloro Analogue 8-Bromo-6-methyl Derivative (13a)
Molecular Weight 241.04 g/mol (free acid) 238.95 g/mol 252.96 g/mol
Solubility (H₂O) Moderate (enhanced by HBr salt) Low (requires DMSO) Low
Melting Point Not reported >250°C (decomposes) 180–185°C
  • Hydrobromide Salt : The target compound’s salt form improves aqueous solubility, facilitating in vitro assays .
  • Methyl Substituents : Derivatives like 13a exhibit reduced polarity, favoring blood-brain barrier penetration .

Commercial Suppliers

Major suppliers include Jinan Honest Pharm Co., Ltd., Dayang Chem, and Thermo Scientific™, offering the compound at 95–98% purity. Prices range from $50–200 per gram, reflecting demand in preclinical research .

Biological Activity

6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, including pharmacology and organic synthesis.

The molecular formula of this compound is C8H5BrN2O2, with a molecular weight of approximately 243.05 g/mol. The compound features a bromine substituent that significantly influences its reactivity and biological interactions.

The biological activity of this compound primarily involves its role as an enzyme inhibitor . It binds to the active sites of specific enzymes, thereby inhibiting their function. This mechanism is crucial in the development of therapeutic agents targeting various diseases.

1. Antimicrobial Activity

Research indicates that compounds within the imidazo[1,2-a]pyridine class exhibit notable antimicrobial properties. In particular, studies have shown that derivatives can act against both bacterial and fungal pathogens.

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acidE. coli0.5 μM
6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acidS. aureus0.8 μM

2. Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties. In vitro assays demonstrated that it can modulate leukocyte functions and reduce inflammatory responses induced by zymosan in animal models.

3. Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. It has shown effectiveness against various cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis.

Cell LineIC50 (μM)
MDA-MB-231 (breast cancer)0.126
HCT116 (colon cancer)0.5

In a study by Moraski et al., the compound demonstrated significant cytotoxicity against the MDA-MB-231 cell line while exhibiting a favorable selectivity index compared to non-cancerous cells .

Study on Anticancer Properties

A recent study investigated the effects of this compound on lung metastasis in a BALB/c nude mouse model inoculated with MDA-MB-231 cells. The results indicated a marked reduction in metastatic nodules when treated with the compound over a period of 30 days .

Research on Enzyme Inhibition

Another study focused on the enzyme inhibition properties of this compound, revealing its potential as a dual-function inhibitor targeting both KSP and Aurora-A kinases. This dual inhibition was associated with significant cytotoxic effects against cancer cell lines .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves bromination of imidazo[1,2-a]pyridine precursors followed by carboxylation. For example, a two-step method starts with N-(prop-2-yn-1-yl)pyridin-2-amines, utilizing palladium-catalyzed cross-coupling or bromine-mediated electrophilic substitution . Purification often employs recrystallization or column chromatography, with purity validation via HPLC (>97% purity) and melting point analysis (e.g., dec. ~270°C for related brominated intermediates) .

Q. Which analytical techniques are most reliable for confirming the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation, as demonstrated for analogs like 6-bromoimidazo[1,2-a]pyridin-8-amine, which revealed planar molecular geometry and hydrogen-bonding networks . Complementary techniques include 1^1H/13^13C NMR (to confirm substituent positions) and high-resolution mass spectrometry (HRMS) for molecular weight validation.

Q. How can researchers design experiments to optimize reaction yields for brominated imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer : Statistical design of experiments (DoE) minimizes trial-and-error approaches. For example, factorial designs can test variables like temperature, catalyst loading, and solvent polarity. Response surface methodology (RSM) can identify optimal conditions, as applied in analogous heterocyclic syntheses .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the bromine substituent in cross-coupling reactions compared to chloro analogs?

  • Methodological Answer : Bromine’s larger atomic radius and lower electronegativity (vs. chlorine) enhance oxidative addition in Pd-catalyzed reactions (e.g., Suzuki-Miyaura coupling). Computational studies (DFT) can model transition states, while kinetic experiments (e.g., Hammett plots) quantify electronic effects. Comparative studies with 6-chloro analogs (e.g., 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid) reveal slower reaction rates for chlorine due to stronger C–Cl bonds .

Q. How can computational tools predict reaction pathways for functionalizing this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory) map reaction coordinates and identify intermediates. Institutions like ICReDD integrate these with experimental data to design reactions. For example, transition-state searches for bromine displacement reactions can prioritize nucleophiles (e.g., amines, thiols) based on activation energies .

Q. How should researchers resolve contradictions in spectral data during characterization (e.g., unexpected 1^1H NMR splitting patterns)?

  • Methodological Answer : Contradictions often arise from dynamic processes (e.g., tautomerism) or crystal packing effects. Variable-temperature NMR can detect tautomeric equilibria, while SC-XRD (as in ) clarifies solid-state configurations. For ambiguous cases, heteronuclear correlation spectroscopy (HSQC/HMBC) resolves coupling networks.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.